REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.Cl.[Cl:13][CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+].C(OCCCCC)(=O)C>O>[ClH:13].[N:16]1([CH2:15][CH2:14][O:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2,3.4.5,8.9|
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Name
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3
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Quantity
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125 mL
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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7.61 g
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Type
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reactant
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Smiles
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OC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
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11.05 g
|
Type
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reactant
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Smiles
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Cl.ClCCN1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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60 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCCCCC
|
Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the following were added
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Type
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TEMPERATURE
|
Details
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The mixture was heated in an oil bath under nitrogen to 115° C.-120° C. for 4 hour
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Duration
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4 h
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Type
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DISSOLUTION
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Details
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to dissolve solids
|
Type
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CUSTOM
|
Details
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The aqueous layer was separated
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Type
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WASH
|
Details
|
the water wash
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Type
|
CUSTOM
|
Details
|
5 mL of the organic phase was removed as an analytical standard
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Type
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ADDITION
|
Details
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25 mL 8N hydrochloric acid was added
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Type
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EXTRACTION
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Details
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to extract the intermediate
|
Type
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CUSTOM
|
Details
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The layers were separated
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Type
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TEMPERATURE
|
Details
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The aqueous phase was heated to 95° C. until HPLC
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Type
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CUSTOM
|
Details
|
hydrolysis of the ester (about 4 hours)
|
Duration
|
4 h
|
Type
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TEMPERATURE
|
Details
|
The mixtures were cooled to 0° C.-5° C. for 1 hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cakes were rinsed with acetone (approx. 25 mL)
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |